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  • Product: N-Phenylhydroxylamine oxalate
  • CAS: 619-98-7

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Method

Application Notes and Protocols for the Synthesis of N-Phenylhydroxylamine Oxalate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Significance of N-Phenylhydroxylamine and its Oxalate Derivatives N-Phenylhydroxylamine (N-PH) i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of N-Phenylhydroxylamine and its Oxalate Derivatives

N-Phenylhydroxylamine (N-PH) is a pivotal intermediate in organic synthesis, serving as a precursor for a variety of valuable compounds in the pharmaceutical and materials science sectors. Its derivatives are integral to the synthesis of biologically active molecules and are utilized as building blocks for complex heterocyclic systems. However, N-Phenylhydroxylamine is notoriously unstable, prone to oxidation and rearrangement, which complicates its storage and handling.[1][2] The formation of its oxalate salt provides a significant enhancement in stability, allowing for more convenient storage and use in subsequent synthetic steps. This application note provides a comprehensive guide to the synthesis of N-Phenylhydroxylamine and its subsequent conversion to the more stable oxalate derivative, including detailed protocols, mechanistic insights, and characterization methods.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of N-Phenylhydroxylamine oxalate is a two-step process. The first step involves the selective reduction of nitrobenzene to N-Phenylhydroxylamine. The second step is the acid-base reaction between N-Phenylhydroxylamine and oxalic acid to form the stable oxalate salt.

Step 1: Reduction of Nitrobenzene

The most common and efficient method for the synthesis of N-Phenylhydroxylamine is the reduction of nitrobenzene using zinc dust in the presence of an ammonium chloride solution.[1][3] The reaction proceeds through a series of electron and proton transfers, where zinc acts as the reducing agent and the ammonium chloride solution provides the necessary protons. The overall reaction can be summarized as follows:

C₆H₅NO₂ + 2Zn + 4H₂O → C₆H₅NHOH + 2Zn(OH)₂

The reaction is exothermic and requires careful temperature control to prevent over-reduction to aniline.

Step 2: Formation of the Oxalate Salt

N-Phenylhydroxylamine, being a weak base, readily reacts with an acid to form a salt. Oxalic acid, a dicarboxylic acid, is an excellent choice for this purpose as it forms a stable, crystalline salt with N-Phenylhydroxylamine. This reaction is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of N-Phenylhydroxylamine accepts a proton from oxalic acid, forming the N-phenylhydroxylammonium cation, which then associates with the oxalate anion.

Experimental Workflow Overview

Synthesis_Workflow Start Start Materials: Nitrobenzene, Zinc Dust, Ammonium Chloride, Oxalic Acid Step1 Step 1: Reduction of Nitrobenzene to N-Phenylhydroxylamine Start->Step1 Purification1 Purification: Filtration and Crystallization of N-Phenylhydroxylamine Step1->Purification1 Step2 Step 2: Salt Formation Reaction with Oxalic Acid Purification1->Step2 Purification2 Purification: Crystallization of N-Phenylhydroxylamine Oxalate Step2->Purification2 Characterization Characterization: Melting Point, NMR, FTIR Purification2->Characterization FinalProduct Final Product: N-Phenylhydroxylamine Oxalate Characterization->FinalProduct Synthesis_Pathway cluster_step1 Step 1: Reduction of Nitrobenzene cluster_step2 Step 2: Oxalate Salt Formation Nitrobenzene Nitrobenzene (C₆H₅NO₂) Phenylhydroxylamine N-Phenylhydroxylamine (C₆H₅NHOH) Nitrobenzene->Phenylhydroxylamine + 2Zn, + 4H₂O - 2Zn(OH)₂ Phenylhydroxylamine_salt N-Phenylhydroxylamine (C₆H₅NHOH) OxalateSalt N-Phenylhydroxylamine Oxalate ([C₆H₅NH₂OH]⁺[C₂O₄H]⁻) Phenylhydroxylamine_salt->OxalateSalt OxalicAcid Oxalic Acid ((COOH)₂) OxalicAcid->OxalateSalt

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Application

Application Note: N-Phenylhydroxylamine Oxalate in Coordination Chemistry

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Coordination Chemists, Analytical Scientists, and Drug Development Professionals Introduction: The Rationale for the Oxalate Precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Coordination Chemists, Analytical Scientists, and Drug Development Professionals

Introduction: The Rationale for the Oxalate Precursor

N-Phenylhydroxylamine (PHA) is a highly versatile, redox-active ligand in coordination chemistry, capable of binding to transition metals via N- or O-donor atoms. However, free PHA is notoriously unstable; it is highly sensitive to air and ambient light, rapidly undergoing auto-oxidation to azoxybenzene and nitrosobenzene. This instability severely compromises stoichiometric precision during metal complexation.

To circumvent this, N-Phenylhydroxylamine oxalate (CAS 84447-15-4) is employed as the gold-standard bench-stable precursor[1]. The oxalic acid counterion protonates the amine moiety, locking the molecule in a stable crystalline state. During coordination workflows, the active PHA ligand is liberated in situ via controlled base neutralization. This strategy ensures high-fidelity ligand delivery, preventing premature degradation and enabling complex redox-driven coordination reactions, such as the synthesis of nitrosoarene complexes or the generation of Cupferron (N-nitroso-N-phenylhydroxylamine)[2].

Mechanistic Pathways & Coordination Causality

The coordination chemistry of PHA derived from its oxalate salt is defined by its redox non-innocence. Depending on the oxidation state of the central metal and the reaction conditions, the liberated PHA can undergo several distinct pathways:

  • Direct Ligation (Neutral or Anionic): PHA can coordinate directly as a neutral unidentate ligand (N-bound) or, upon deprotonation, as an anionic bidentate ligand (O,N-bound).

  • Redox-Driven Nitrosylation: When reacted with high-valent metals (e.g., Dioxoruthenium(VI)), the metal center acts as an oxidant. PHA is oxidized in situ to nitrosobenzene (PhNO), while the metal is reduced. The resulting PhNO acts as a strong π -acceptor ligand, stabilizing the newly reduced metal center[3].

  • Derivatization (Cupferron Synthesis): PHA can be nitrosylated prior to metal exposure to form Cupferron, a potent bidentate O,O'-chelator used extensively for the extraction of high-valent metals like Vanadium(V) and Aluminum(III)[4],[5].

Pathway A N-Phenylhydroxylamine Oxalate (Stable Precursor) B Free N-Phenylhydroxylamine (Active Ligand) A->B Base Neutralization C Oxalate Byproduct (Buffer / Co-ligand) A->C Dissociation D Metal Center (e.g., Ru, Fe, V) B->D Ligation G Nitrosylation (Cupferron Synthesis) B->G + NO+ source E Redox Non-Innocent Coordination D->E Electron Transfer F Nitrosoarene Complex [M(PhNO)] E->F Oxidation

Fig 1: Reaction pathways of N-phenylhydroxylamine oxalate in coordination chemistry.

Quantitative Coordination Profiles

The structural geometry and spectroscopic markers of PHA-derived complexes vary significantly based on the coordination mode. The table below summarizes key quantitative data for complexes synthesized using PHA oxalate as the foundational precursor.

Ligand DerivativeMetal ComplexCoordination ModeBond Length (M-L)Spectroscopic MarkerRef
Nitrosobenzene (PhNO) [Ru(II)(TPP)(PhNO)₂]Unidentate (N-bound)Ru-N: 2.003 ÅSoret band shift; ¹H NMR pyrrole shift[3]
N-Phenylhydroxylamine [Ru(II)(Por)(PhNO)(PhNHOH)]Unidentate (N-bound)Ru-N: ~2.075 ÅRu-NH(OH)Ph proton exchange in NMR[3]
Cupferron (N-nitroso) Aluminum(III) ComplexBidentate (O,O'-bound)Al-O: ~1.8–1.9 ÅIR: N-O stretch lowering[4]
N-Benzoyl-PHA Vanadium(V) ComplexBidentate (O,O'-bound)V-O: ~1.9–2.0 ÅUV-Vis: λmax​ ~510 nm (violet)[5]

Self-Validating Experimental Protocols

The following protocols demonstrate the application of PHA oxalate in both advanced organometallic synthesis and analytical extraction.

Workflow S1 1. Precursor Preparation S2 2. In Situ Liberation S1->S2 S3 3. Metal Coordination S2->S3 S4 4. Isolation & Purification S3->S4

Fig 2: Standard workflow for synthesizing metal complexes using PHA oxalate.

Protocol A: Synthesis of Bis(nitrosobenzene)ruthenium(II) Porphyrins

Objective: Synthesize[Ru(II)(TPP)(PhNO)₂] via the in situ liberation and oxidation of PHA. Causality: Dioxoruthenium(VI) is a strong oxidant. It oxidizes the liberated PhNHOH to PhNO (nitrosobenzene), reducing itself to Ru(II). The newly formed PhNO acts as a π -acceptor, stabilizing the electron-rich Ru(II) center[3].

Step-by-Step Methodology:

  • Precursor Preparation: Weigh 0.1 mmol of [Ru(VI)(TPP)O₂] and dissolve it in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under a strict argon atmosphere.

  • Ligand Liberation: In a separate Schlenk flask, suspend 0.25 mmol of N-Phenylhydroxylamine oxalate[1] in 5 mL of degassed methanol. Add 0.5 mmol of triethylamine (Et₃N) dropwise.

    • Scientific Rationale: Et₃N neutralizes the oxalic acid, liberating free PhNHOH. The argon atmosphere is critical here to prevent the free ligand from undergoing premature auto-oxidation before it reaches the metal center.

  • Coordination & Redox Reaction: Transfer the liberated PhNHOH solution dropwise to the Ru(VI) solution at 25 °C. Stir continuously for 2 hours.

  • In-Process Validation: Monitor the reaction via UV-Vis spectroscopy. The reaction is complete when the characteristic Soret band of the Ru(VI) species shifts, and the solution visually transitions from a muddy brown to a deep, vibrant red.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography (eluent: CH₂Cl₂/hexane) to isolate the bis(nitrosobenzene)ruthenium(II) porphyrin.

  • Final Validation: Confirm the structure via ¹H NMR. The absence of the Ru-NH(OH)Ph proton signal and the presence of coordinated PhNO aromatic protons validate complete oxidation and ligation[3].

Protocol B: In Situ Nitrosylation to Cupferron for Vanadium(V) Extraction

Objective: Utilize PHA oxalate to generate fresh Cupferron for the quantitative spectrophotometric extraction of Vanadium(V). Causality: Commercial Cupferron stocks often degrade over time, leading to poor extraction yields. Synthesizing it fresh from the highly stable PHA oxalate precursor ensures maximum chelating efficacy. The resulting bidentate O,O'-ligand forms a highly stable, hydrophobic complex with V(V), allowing quantitative extraction into organic solvents[5],[2].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 g of N-Phenylhydroxylamine oxalate in 20 mL of 1 M aqueous ammonia. Cool the solution to 0–5 °C in an ice bath.

  • Nitrosylation: Slowly add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.

    • Scientific Rationale: The reaction must be kept near 0 °C to prevent the thermal decomposition of the newly formed N-nitroso compound.

  • Complexation: Add the freshly prepared Cupferron solution to 50 mL of an acidic aqueous sample (pH < 1) containing trace Vanadium(V).

    • Scientific Rationale: A highly acidic medium ensures V(V) remains in the optimal state for coordination, preventing hydrolysis and suppressing interference from lower-valent transition metals[5].

  • Extraction: Add 20 mL of chloroform (CHCl₃) to the mixture and shake vigorously in a separatory funnel for 2 minutes.

  • In-Process Validation: Allow the phases to separate. The aqueous layer should turn clear, while the chloroform layer will develop a distinct deep violet/red coloration. This visual cue confirms the successful phase transfer of the hydrophobic V-Cupferron complex.

  • Quantification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and measure the absorbance at the complex's λmax​ against a reagent blank to quantify the vanadium concentration[6].

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Method

Preparation of Cupferron analogs using N-Phenylhydroxylamine oxalate

Application Note: Advanced Synthesis of Cupferron and its Analogs via N-Phenylhydroxylamine Oxalate Rationale and Mechanistic Insights Cupferron (ammonium N-nitrosophenylhydroxylamine) and its structural analogs are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Cupferron and its Analogs via N-Phenylhydroxylamine Oxalate

Rationale and Mechanistic Insights

Cupferron (ammonium N-nitrosophenylhydroxylamine) and its structural analogs are highly valued in analytical chemistry as bidentate mono-anionic ligands for metal complexation (e.g., precipitating Fe, Cu, and Zr)[1], and in pharmacology as controlled nitric oxide (NO) releasing agents, commonly referred to as NONOates[2][3].

The classical synthesis of Cupferron involves the zinc-mediated reduction of nitrobenzene to N-phenylhydroxylamine, followed by direct nitrosation[4][5]. However, free N-phenylhydroxylamine is highly unstable; it is prone to rapid air oxidation to nitrosobenzene and undergoes the Bamberger rearrangement to 4-aminophenol in the presence of strong acids[5]. To circumvent this instability, storing the intermediate as N-phenylhydroxylamine oxalate provides a bench-stable precursor.

The protocol detailed below utilizes this oxalate salt. The mechanistic causality relies on a two-stage process:

  • Base-Promoted Liberation: The oxalate salt is suspended in an aprotic organic solvent (diethyl ether) and saturated with dry ammonia gas. The ammonia acts as a mild base, precipitating insoluble ammonium oxalate and liberating the reactive free N-phenylhydroxylamine into the ether phase.

  • Electrophilic Nitrosation: An alkyl nitrite (such as n-butyl nitrite or amyl nitrite) is introduced as the NO+ source[1][6]. The reaction is performed in the presence of excess ammonia. The nucleophilic nitrogen of the hydroxylamine attacks the nitrosonium equivalent, and the subsequent deprotonation by ammonia directly yields the insoluble ammonium salt of N-nitroso-N-phenylhydroxylamine, driving the reaction to completion via precipitation[1][6].

Experimental Workflow Visualization

Workflow Step1 1. Precursor Activation Suspend N-Phenylhydroxylamine Oxalate in Dry Ether Step2 2. Base Neutralization Saturate with Dry NH3 Gas (0 °C) Liberates Free Base Step1->Step2 NH3(g) Step3 3. Byproduct Removal Filter out Insoluble Ammonium Oxalate Step2->Step3 Filtration Step4 4. Electrophilic Nitrosation Add n-Butyl Nitrite Dropwise Maintain T < 10 °C Step3->Step4 NO+ Source Step5 5. Salt Precipitation Crystallization of Cupferron Analog (Ammonium Salt) Step4->Step5 Exothermic Reaction Step6 6. Isolation & Stabilization Filter, Wash with Ether, Store with (NH4)2CO3 Step5->Step6 Vacuum Filtration

Fig 1: Workflow for synthesizing Cupferron analogs from N-phenylhydroxylamine oxalate.

Self-Validating Synthesis Protocol

Safety Requirement:N-phenylhydroxylamine is a violent skin poison[7]. All procedures must be conducted in a fume hood using heavy-duty nitrile or rubber gloves, and face protection.

Phase 1: Liberation of the Free Base

  • Suspension: Suspend 0.1 mol of N-phenylhydroxylamine oxalate in 300 mL of anhydrous diethyl ether in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C.

  • Ammonia Saturation: Pass a vigorous stream of dry ammonia gas through the suspension. Causality: The ammonia gas must be dried (e.g., by passing through a column of sodium hydroxide pellets) because moisture will hydrolyze the alkyl nitrite in the subsequent step, drastically reducing the yield[7].

  • Validation Checkpoint 1: The successful liberation of the free base is visually confirmed when the crystalline oxalate salt transforms into a dense, fine white precipitate of ammonium oxalate, while the ether phase takes on a faint yellow tint (indicating dissolved free N-phenylhydroxylamine).

  • Filtration: Rapidly filter the mixture under a blanket of nitrogen to remove the ammonium oxalate. Return the clear ethereal filtrate to the reaction flask and resume cooling to 0 °C.

Phase 2: Nitrosation and Precipitation 6. Nitrosation: While maintaining a continuous, gentle stream of dry ammonia gas, add 0.12 mol of freshly distilled n-butyl nitrite (or amyl nitrite) dropwise via an addition funnel[6][7]. 7. Temperature Control (Critical): Adjust the addition rate to ensure the internal temperature strictly remains below 10 °C . Causality: The nitrosation reaction is highly exothermic. If the temperature exceeds 10 °C, the ether will begin to volatilize, ammonia solubility will drop, and the unstable hydroxylamine will thermally degrade into colored azo/azoxy impurities[6]. 8. Validation Checkpoint 2: Within 10–15 minutes of nitrite addition, the reaction vessel will rapidly fill with a voluminous mass of white, flaky crystals (the Cupferron salt)[7]. If the solution turns dark brown or red, thermal control has failed. 9. Isolation: Stir for an additional 10 minutes to ensure complete precipitation. Collect the product via vacuum filtration and wash the filter cake with three 50 mL portions of ice-cold diethyl ether to remove unreacted butyl nitrite and the butyl alcohol byproduct[1][6]. 10. Stabilization & Storage: Spread the crystals on filter paper to dry briefly in a cool, dark place. Transfer the dried product to a light-proof, glass-stoppered bottle. Causality: Cupferron degrades in acidic environments. Suspend a lump of ammonium carbonate (wrapped in filter paper) inside the bottle; its slow sublimation provides a continuous basic atmosphere that prevents the protonation and decomposition of the salt[7].

Quantitative Derivative Profiling

By substituting the starting oxalate salt with other N-arylhydroxylamine derivatives, or by subjecting the synthesized Cupferron to post-synthetic O-alkylation, a library of functional analogs can be generated. O-alkylated derivatives, in particular, exhibit significantly improved stability and function as photoreleasing NO donor compounds[2][8].

Table 1: Physicochemical Profile of Synthesized Cupferron Analogs

Compound / AnalogStarting MaterialTypical Yield (%)Melting Point (°C)Primary Application / Characteristic
Cupferron N-Phenylhydroxylamine75 – 85150 – 155Standard analytical reagent; metal chelation (Fe, Cu, Zr)[1].
Neocupferron α -Naphthylhydroxylamine65 – 75125 – 130Enhanced steric bulk; specialized analytical precipitation[3].
p-Tolyl Cupferron N-(4-Methylphenyl)hydroxylamine60 – 70135 – 138Altered electronic profile for tuned NO release kinetics[3].
O-Alkyl Cupferron Cupferron + Alkyl Halide65 – 80Varies by alkyl chainStable NO prodrug; regioselective terminal oxygen alkylation[2][8].

References

  • Organic Syntheses Procedure: Cupferron Organic Syntheses, Org. Syn. Coll. Vol. 1, 445. URL:[Link][6]

  • Notes on the Preparation of Cupferron Journal of Industrial & Engineering Chemistry, American Chemical Society. URL:[Link][7]

  • Process for preparing phenylhydroxylamine and cupferron (US3413349A) Google Patents. URL:[4]

  • Cupferron: Synthesis and Complexes Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Synthesis and Spectral Data of Some New N-Nitroso-N-Phenylhydroxylamine (Cupferron) Derivatives Organic Preparations and Procedures International, ResearchGate. URL:[Link][3]

  • O-Alkylation of Cupferron: Aiming at the Design and Synthesis of Controlled Nitric Oxide Releasing Agents The Journal of Organic Chemistry, Figshare. URL:[Link][2]

  • N-Phenylhydroxylamine: Reactions and Stability Wikipedia, The Free Encyclopedia. URL: [Link][5]

  • Cupferron | CID 2724103 PubChem - NIH. URL:[Link][8]

Sources

Application

Application Note: In Vitro Profiling of N-Phenylhydroxylamine Oxalate – Mechanistic Toxicology and Genotoxicity Protocols

Executive Summary N-Phenylhydroxylamine (PHA) is a highly reactive, primary intermediate in the biotransformation of aromatic amines such as aniline and nitrobenzene[1]. Due to the inherent instability and rapid auto-oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Phenylhydroxylamine (PHA) is a highly reactive, primary intermediate in the biotransformation of aromatic amines such as aniline and nitrobenzene[1]. Due to the inherent instability and rapid auto-oxidation of its free base form, laboratory investigations standardly utilize N-Phenylhydroxylamine oxalate . This stabilized salt form readily dissociates in aqueous media to yield the active PHA species, ensuring reproducible dosing. In drug development and mechanistic toxicology, PHA serves as the benchmark chemical probe for investigating arylamine-induced methemoglobinemia, oxidative stress, and genotoxicity[2].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The protocols herein are structured as self-validating systems, emphasizing the causality behind reagent choices, metabolic pathways, and kinetic monitoring to ensure robust, reproducible in vitro data.

Mechanistic Grounding: The Futile Redox Cycle

Understanding the mechanism of action is critical for designing accurate in vitro assays. The toxicity of PHA is not strictly driven by direct macromolecular adduction, but rather by a futile redox cycle [2].

When introduced to biological systems, PHA is co-oxidized with oxyhemoglobin (or other cellular electron donors), producing methemoglobin (Met-Hb) and nitrosobenzene. Nitrosobenzene is subsequently reduced back to PHA by NADPH-dependent reductases. This continuous cycling heavily depletes cellular NADPH, generates massive amounts of reactive oxygen species (ROS), and induces severe oxidative DNA damage[3]. Because PHA acts directly, it does not require S9 microsomal activation in vitro, making it an ideal direct-acting positive control.

G A Aniline / Nitrobenzene B N-Phenylhydroxylamine (Active Species) A->B CYP450 / Reductases C Nitrosobenzene B->C Co-oxidation E Methemoglobin (Fe3+) B->E Oxidizes F ROS Generation (O2-, H2O2) B->F Auto-oxidation C->B NADPH Reductase D Oxyhemoglobin (Fe2+) D->E G DNA Damage / SCE F->G Oxidative Stress

Caption: Redox cycling of N-Phenylhydroxylamine driving methemoglobinemia and DNA damage.

In Vitro Experimental Protocols

Protocol A: Methemoglobin Formation Assay in Erythrocyte Suspensions

Causality & Rationale: Erythrocyte suspensions are utilized because they contain the complete enzymatic machinery (hemoglobin, NADPH, methemoglobin reductase) necessary to observe the full PHA-nitrosobenzene redox cycle[2].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate fresh rat or human erythrocytes from whole blood via centrifugation (800 × g, 10 min at 4°C). Wash the pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4) and resuspend to a 30% hematocrit.

  • Reagent Preparation: Prepare a 10 mM stock of N-Phenylhydroxylamine oxalate in deoxygenated, ice-cold PBS immediately before use. Critical Step: The oxalate salt must be protected from ambient oxygen to prevent premature conversion to nitrosobenzene.

  • Dosing: Aliquot 1 mL of the erythrocyte suspension into microcentrifuge tubes. Spike with the PHA oxalate stock to achieve final assay concentrations of 10 µM, 50 µM, and 100 µM. Include a vehicle control (PBS) and a positive control (sodium nitrite, 1 mM).

  • Kinetic Incubation: Incubate the tubes at 37°C with gentle, continuous agitation to ensure uniform exposure.

  • Lysis & Quantification: At 15, 30, and 60-minute intervals, withdraw a 50 µL aliquot and lyse it in 1 mL of 1% Triton X-100 in PBS. Measure the absorbance spectrophotometrically at 630 nm (Met-Hb specific peak) and 540 nm (total hemoglobin).

  • Data Validation: Calculate the percentage of Met-Hb relative to total hemoglobin. A self-validating assay will show a rapid, dose-dependent spike in Met-Hb within the first 30 minutes.

Protocol B: Genotoxicity Assessment via Sister Chromatid Exchange (SCE)

Causality & Rationale: PHA is a potent inducer of SCE at non-cytotoxic concentrations[1]. Human fibroblasts are selected for this assay because they are highly sensitive indicators of the DNA replication stress and repair anomalies caused by PHA-induced ROS.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture primary human fibroblasts in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 6-well plates and allow 24 hours for cellular attachment and log-phase entry.

  • BrdU Incorporation: Supplement the media with 5-bromo-2'-deoxyuridine (BrdU) to a final concentration of 10 µM. Rationale: BrdU incorporation during two successive DNA replication cycles is strictly required for the differential staining of sister chromatids.

  • Targeted Treatment: Treat cells with N-Phenylhydroxylamine oxalate at 0.01 mM, 0.05 mM, and 0.1 mM[1]. Note: Exceeding 0.1 mM may induce severe necrosis, which confounds genotoxicity readouts.

  • Metaphase Arrest: After approximately 48 hours (two cell cycles), add Colcemid (0.1 µg/mL) for the final 2 hours of incubation to arrest the fibroblasts in metaphase. Harvest the cells via gentle trypsinization.

  • Hypotonic Swelling & Fixation: Resuspend the cell pellet in a hypotonic solution (0.075 M KCl) for 20 min at 37°C to swell the cells, followed by three rounds of fixation using freshly prepared methanol:acetic acid (3:1 v/v).

  • FPG Staining & Analysis: Drop the fixed cells onto chilled microscope slides. Stain with Hoechst 33258, expose to UV light (to degrade BrdU-substituted DNA), and counterstain with Giemsa (Fluorescence Plus Giemsa technique). Score the number of SCEs per metaphase under a brightfield microscope (minimum 50 metaphases per condition).

G S1 Cell Culture & BrdU Addition S2 PHA Oxalate Treatment (0.01-0.1mM) S1->S2 S3 Colcemid Arrest (Metaphase) S2->S3 S4 Hypotonic Lysis & Fixation S3->S4 S5 FPG Staining & Microscopy S4->S5

Caption: Step-by-step workflow for the Sister Chromatid Exchange (SCE) assay.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes and threshold concentrations based on established toxicological literature[1][2][3].

Assay TypeBiological SystemConcentration RangeExpected Analytical Outcome
Methemoglobin Formation Rat Erythrocyte Suspension10 - 100 µMRapid dose-dependent increase in Met-Hb; peaks within 30-60 mins.
Sister Chromatid Exchange Human Fibroblasts0.05 - 0.1 mMDoubling of baseline SCE frequency at 0.1 mM; minimal cytotoxicity.
Cytotoxicity (MTT) Hepatocytes / Fibroblasts> 0.5 mMSignificant reduction in cell viability; IC50 typically ~1 mM.
DNA Strand Breaks (Comet) Leydig / Sertoli Cells0.1 - 0.25 mg/mL>10-fold increase in DNA damage tail intensity.
Metabolite Detection (HPLC) Mouse Liver Microsomes0.52 mM (Km value)Rapid detection of nitrosobenzene via LC/EC without derivatization.

Best Practices & Analytical Troubleshooting

  • Reagent Stability: N-Phenylhydroxylamine oxalate is highly sensitive to light and oxygen. Always prepare working solutions fresh in degassed buffers. Do not store aqueous stock solutions for later use.

  • Solubility and Handling: While the oxalate salt has vastly improved aqueous solubility and stability compared to the free base, vigorous vortexing in ambient air should be strictly avoided to prevent premature oxidation to nitrosobenzene.

  • Analytical Detection: If quantifying PHA depletion or nitrosobenzene formation in the assay media, reverse-phase liquid chromatography with electrochemical detection (LC/EC) is the gold standard. A mobile phase of 3.0% dimethylformamide and 97.0% 0.05 M piperazine acetate (pH 5.4) allows for simultaneous detection without prior extraction steps[4].

References

  • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Benzenamine: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS) URL: [Link]

  • Title: Deciphering the mechanisms of Cupferron reproductive toxicity: insights from in vitro assays, network toxicology, and molecular docking Source: Toxicological Sciences (PubMed) URL: [Link]

  • Title: Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry Source: Analytical Biochemistry (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Thermal Degradation of N-Phenylhydroxylamine Oxalate

Welcome to the technical support center for N-Phenylhydroxylamine Oxalate (NPHA-Oxalate). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Phenylhydroxylamine Oxalate (NPHA-Oxalate). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive organic compound. NPHA-Oxalate is a valuable reagent, but its utility is matched by its inherent thermal and chemical instability. This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound, ensuring the reliability and reproducibility of your experimental results.

Section 1: Understanding the Challenge: The Nature of NPHA-Oxalate Degradation (FAQ)

This section addresses the fundamental questions surrounding the instability of N-Phenylhydroxylamine Oxalate.

Q1: What is thermal degradation and why is N-Phenylhydroxylamine Oxalate susceptible?

Thermal degradation is the breakdown of a molecule at elevated temperatures. N-Phenylhydroxylamine (NPHA) and its salts are susceptible due to the relatively weak Nitrogen-Oxygen (N-O) bond in the hydroxylamine functional group. The free NPHA base is known to be unstable upon heating[1]. While forming the oxalate salt enhances stability compared to the free base, it does not eliminate the risk[2]. The molecule can undergo exothermic decomposition, a characteristic common to many hydroxylamine derivatives, which can release significant amounts of heat and potentially become hazardous under certain conditions[3][4].

Q2: What are the primary products of thermal degradation?

The degradation of NPHA can proceed through several pathways depending on the conditions. Key degradation products include:

  • Aniline and Azoxybenzene: These can form via condensation reactions, a process known to be catalyzed by transition metals[5].

  • 4-Aminophenol: In the presence of strong acids, NPHA can undergo the Bamberger rearrangement to form 4-aminophenol[1]. The presence of oxalic acid, a co-former of the salt, may facilitate this pathway under thermal stress.

  • Nitrosobenzene: Oxidation of NPHA yields nitrosobenzene[1].

  • Gaseous Byproducts: Complete decomposition at higher temperatures will lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[6][7]. The oxalate moiety itself is known to decompose into CO and CO2 upon heating[8].

Q3: What factors accelerate the thermal degradation of N-Phenylhydroxylamine Oxalate?

Several environmental and chemical factors can significantly accelerate degradation. Understanding these is critical for prevention.

  • Elevated Temperature: This is the primary driver. Hydroxylamine derivatives can exhibit self-accelerating decomposition at temperatures as low as 55-80°C, a risk that increases with confinement[9][10].

  • Light Exposure: The compound may be altered by light. It is crucial to protect it from direct sunlight and UV sources[6][11].

  • Atmospheric Oxygen: The presence of air can promote oxidative degradation pathways. Spontaneous ignition in air has been noted for pure hydroxylamine, highlighting the group's reactivity.

  • Metal Ion Catalysis: This is a critical and often overlooked factor. Trace amounts of metal ions, particularly iron (Fe²⁺, Fe³⁺), can dramatically catalyze the decomposition process, significantly lowering the temperature at which it begins[5][9].

  • Presence of Incompatible Chemicals: Contact with strong oxidizing agents, strong acids, and bases can initiate or accelerate degradation[6][12]. A comprehensive list of incompatible materials is provided in the table below.

Q4: At what temperature does significant degradation begin?

While a precise onset temperature for NPHA-Oxalate is not widely published, data from related hydroxylamine compounds provide a strong cautionary framework. Some organic hydroxylamine derivatives can begin exothermic decomposition above 100°C[3][4]. For aqueous hydroxylamine solutions, the self-accelerating decomposition temperature (SADT) can be as low as 55°C in the presence of iron catalysts[9]. Therefore, it is prudent to consider any temperature above ambient as a potential risk and to avoid prolonged heating.

Section 2: Proactive Prevention: Best Practices for Storage and Handling (FAQ)

Proper storage and handling are the most effective tools for preventing degradation.

Q5: What are the ideal storage conditions for N-Phenylhydroxylamine Oxalate?

To ensure long-term stability, adherence to strict storage protocols is mandatory.

ParameterRecommended ConditionRationale & Citation
Temperature Cool (2-10°C) for short-term use. -20°C for long-term storage.Minimizes kinetic rate of degradation.[6][11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidative degradation pathways.[7]
Light Store in an amber vial or protect from light completely.Prevents photochemical degradation.[6][11]
Moisture Keep container tightly sealed to protect from moisture.Prevents hydrolysis and potential side reactions.[11]
Q6: Which materials should be avoided for containers and lab equipment when working with N-Phenylhydroxylamine Oxalate?

Material choice is critical to prevent catalytic decomposition.

  • Avoid: Carbon steel, stainless steel, iron, copper, and other transition metals. Do not use metal spatulas for weighing.

  • Recommended: Use glass, polyethylene, or PTFE containers and labware. Plastic disposable pipettes are advised for transferring solutions[6][9].

Incompatible Material ClassSpecific ExamplesReason for IncompatibilityCitation
Metal and Metal Ions Iron, Steel, Copper, ZincCatalyzes exothermic decomposition.[5][9]
Strong Oxidizing Agents Peroxides, Nitrates, ChloratesCan cause vigorous, exothermic reactions.[6][7][13]
Strong Acids/Bases Concentrated HCl, H₂SO₄, NaOHCan catalyze rearrangement or decomposition.[1][12]
Other Organics Isocyanates, Epoxides, AnhydridesPotential for exothermic reactions.[14]
Q7: Are there any chemical stabilizers that can be added to formulations containing NPHA-Oxalate?

For hydroxylamine solutions, metal chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts have been used to sequester catalytic metal ions[9]. While the direct use of stabilizers with solid NPHA-Oxalate is not common practice, for solution-based formulations, the inclusion of a suitable chelating agent could be investigated to enhance stability, particularly if the presence of trace metals is suspected. However, any such addition would require thorough validation to ensure it does not interfere with downstream applications.

Q8: What are the essential handling precautions during an experiment to minimize degradation?
  • Work Quickly: Minimize the time the compound is at ambient or elevated temperatures.

  • Inert Environment: For sensitive reactions, handle the solid in a glovebox or use Schlenk line techniques to maintain an inert atmosphere.

  • Avoid Heat Sources: Keep the compound away from hot plates, heating mantles, and other direct heat sources[6].

  • Use Appropriate Equipment: Always use non-metallic spatulas (e.g., ceramic, PTFE) for handling.

Section 3: Troubleshooting and Quality Control (FAQ)

Even with the best practices, it is essential to know how to identify and respond to degradation.

Q9: How can I tell if my NPHA-Oxalate sample has started to degrade?

The first line of assessment is often visual and olfactory.

  • Color Change: Pure NPHA is often described as white to beige or light yellow needles[1][2][11]. A significant darkening to tan, brown, or black is a strong indicator of degradation.

  • Clumping or Change in Texture: Degradation can alter the physical properties of the solid.

  • Odor: The formation of volatile degradation products like aniline may produce a characteristic amine odor.

Q10: What should I do if I suspect my stock of NPHA-Oxalate has degraded?

If you suspect degradation, do not use the material. Quarantine the container immediately, label it clearly as "Suspected Degradation - Do Not Use," and perform an analytical check for purity as described in Q11. If degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines[7][15].

Q11: How can I analytically quantify the extent of degradation in my sample?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for assessing the purity of NPHA-Oxalate and quantifying its degradation products. A simple isocratic or gradient method with UV detection can separate NPHA from key degradants like aniline and aminophenols[5]. See Protocol 2 for a detailed methodology.

Section 4: Essential Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Dispensing NPHA-Oxalate
  • Preparation: Before removing the NPHA-Oxalate container from cold storage (-20°C or 2-10°C), allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere (Optional but Recommended): If available, transfer the container to an inert atmosphere glovebox.

  • Dispensing: Open the container and quickly weigh the desired amount of solid using a non-metallic (ceramic or PTFE-coated) spatula onto non-metallic weigh paper or into a glass vial.

  • Sealing: Tightly seal the main container immediately after dispensing. Purge the headspace with an inert gas (e.g., argon) before sealing if possible.

  • Storage: Promptly return the main container to its recommended cold storage conditions.

  • Cleanup: Clean any spills by dampening the solid material with alcohol, transferring it to a suitable container for disposal, and then washing the contaminated surfaces with alcohol followed by soap and water[14].

Protocol 2: RP-HPLC Method for Assessing the Purity and Degradation of NPHA-Oxalate

This protocol is adapted from established methods for analyzing N-phenylhydroxylamine and its related compounds[5].

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard NPHA-Oxalate at 1 mg/mL in a suitable solvent (e.g., methanol/water mixture).

    • Prepare a stock solution of the sample to be tested at the same concentration.

    • Create standards for expected degradants (e.g., aniline, 4-aminophenol) to confirm peak identity.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., µ-Bondapak C18 or equivalent).

    • Mobile Phase: An isocratic or gradient system using a buffered aqueous phase and an organic modifier. Example: Aqueous potassium citrate buffer (pH 7) with a methanol gradient[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 210 nm, 235 nm, 254 nm) to detect various aromatic compounds.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of pure NPHA-Oxalate.

    • Inject the test sample.

    • Identify and quantify any additional peaks by comparing their retention times to degradant standards and by analyzing their UV spectra.

    • Calculate the purity of the sample using the area percent method. A significant decrease in the main peak area and the appearance of new peaks confirm degradation.

Protocol 3: Designing an Accelerated Stability Study for NPHA-Oxalate Formulations

Accelerated stability studies use elevated stress conditions to predict shelf-life and identify potential degradation issues early in development[16][17][18].

  • Study Design:

    • Prepare several batches of your NPHA-Oxalate formulation.

    • Establish time points for testing. For a 3-month accelerated study, typical points are T=0, 1 month, 2 months, and 3 months.

    • Define storage conditions. A common accelerated condition is 40°C / 75% Relative Humidity (RH). A control batch should be stored under recommended conditions (e.g., 5°C).

  • Execution:

    • Place samples in calibrated stability chambers set to the specified conditions.

    • At each time point, pull samples from both the accelerated and control conditions.

  • Testing:

    • Perform a suite of tests on the pulled samples:

      • Visual Appearance: Note any changes in color, clarity (for solutions), or physical form.

      • Purity Assay (HPLC): Use the method from Protocol 2 to quantify the amount of NPHA-Oxalate remaining.

      • Degradant Profiling (HPLC): Identify and quantify the formation of specific degradation products.

  • Data Analysis:

    • Plot the percentage of NPHA-Oxalate remaining versus time for each condition.

    • Analyze the rate of degradation under accelerated conditions to extrapolate a tentative shelf-life at the recommended storage condition. Any significant change (e.g., >5% loss of active ingredient) indicates a stability issue that must be addressed[18].

Section 5: Visualizing the Process

Diagram 1: Key Factors Influencing NPHA-Oxalate Degradation

cluster_factors Accelerating Factors cluster_product N-Phenylhydroxylamine Oxalate cluster_degradation Degradation Products Temp Elevated Temperature NPHA NPHA-Oxalate (Stable) Degradation Aniline, Azoxybenzene, 4-Aminophenol, NOx, CO, CO₂ Temp->Degradation Light UV Light Exposure Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Metals Metal Ion Catalysis (Fe³⁺) Metals->Degradation Chemicals Incompatible Chemicals Chemicals->Degradation NPHA->Degradation Degradation

Caption: A diagram illustrating the primary factors that accelerate the chemical degradation of N-Phenylhydroxylamine Oxalate.

Diagram 2: Workflow for Investigating Suspected Degradation

Start Suspicion of Degradation (e.g., color change, clumping) Visual 1. Visual Inspection & Quarantine Lot Start->Visual Analytical 2. Analytical Testing (RP-HPLC, Protocol 2) Visual->Analytical Decision Evaluate Purity Data Analytical->Decision Pass Purity Meets Specification (>98%) Decision->Pass PASS Fail Degradation Confirmed (Purity <98% or Degradants >0.5%) Decision->Fail FAIL Use 3a. Release Lot for Experimental Use Pass->Use Dispose 3b. Dispose of Lot per Safety Guidelines Fail->Dispose

Caption: A step-by-step workflow for the proper investigation and handling of a suspected case of N-Phenylhydroxylamine Oxalate degradation.

Section 6: References

  • Di I. and G. Dryhurst. "RP-HPLC for the determination of N -phenylhydroxylamine and related compounds." Journal of Liquid Chromatography (1992).

  • Tsyshevsky, R., et al. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." Industrial & Engineering Chemistry Research (2020). [Link]

  • O'Brien, T. J., et al. "Hydroxylamine Nitrate Decomposition under Non-radiological Conditions." United States Department of Energy (2016). [Link]

  • Copelli, S., et al. "A detailed kinetic model for the thermal decomposition of hydroxylamine." Journal of Hazardous Materials (2021). [Link]

  • Wikipedia. "N-Phenylhydroxylamine." [Link]

  • Patil, D. G. "Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter." International Journal of Scientific and Development Research (2023). [Link]

  • Tsyshevsky, R., et al. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." ResearchGate (2020). [Link]

  • Charles River Laboratories. "Stability Testing." [Link]

  • P&S Chemicals. "Product information, N-phenylhydroxylamine oxalate." [Link]

  • T,C&A LAB. "Stability Testing: Ensuring the Longevity of Pharmaceutical Products." [Link]

  • Kamm, O. "β-Phenylhydroxylamine." Organic Syntheses (1925). [Link]

  • Certified Laboratories. "Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims." [Link]

  • University of California, Riverside EH&S. "Chemical Incompatibility Chart." [Link]

  • Gelest, Inc. "SAFETY DATA SHEET: ALUMINUM N-NITROSOPHENYLHYDROXYLAMINE." [Link]

  • Nissen, A., et al. "Synthesis of Nanocrystalline PuO2 by Hydrothermal and Thermal Decomposition of Pu(IV) Oxalate: A Comparative Study." MDPI (2023). [Link]

  • de Faria, L. A., and C. A. C. de Souza. "THE THERMAL DECOMPOSITION OF MONOHYDRATED AMMONIUM OXOTRIS(OXALATE)NIOBATE." Semantic Scholar (1998). [Link]

Sources

Optimization

Improving yield in N-Phenylhydroxylamine oxalate synthesis

Welcome to the Technical Support Center for N-Phenylhydroxylamine Oxalate Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity, reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Phenylhydroxylamine Oxalate Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible yields when synthesizing and stabilizing N-phenylhydroxylamine (N-PHA).

Because the N-PHA free base is notoriously unstable—prone to autoxidation, over-reduction, and acid-catalyzed rearrangements[1]—converting it to the stable oxalate salt (CAS 84447-15-4)[2] is a critical workflow in pharmaceutical intermediate preparation. Below, you will find our self-validating protocols, mechanistic workflows, and advanced troubleshooting guides.

Process Workflow & Mechanistic Pathway

The synthesis relies on the controlled, partial reduction of nitrobenzene, followed immediately by salt formation to trap the kinetic product before it degrades.

Mechanism NB Nitrobenzene (Substrate) Reduction Zn / NH4Cl Reduction NB->Reduction Aqueous EtOH < 15°C NPHA N-Phenylhydroxylamine (Free Base) Reduction->NPHA 72-85% Yield SaltForm Oxalic Acid in EtOH NPHA->SaltForm Rapid processing (Avoid air) Oxalate N-PHA Oxalate (Stable Salt) SaltForm->Oxalate Crystallization

Workflow of N-Phenylhydroxylamine Oxalate synthesis detailing critical reaction stages.

Standard Operating Procedure (SOP): Self-Validating Protocol

This methodology utilizes the classic Bamberger reduction, optimized for maximum yield and minimal degradation. Every step includes a causality explanation and a validation checkpoint to ensure systemic integrity.

Phase 1: Controlled Reduction of Nitrobenzene
  • Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, disperse 2.75 equivalents of high-purity zinc dust in 50% aqueous ethanol. Add 1.0 equivalent of nitrobenzene[3].

    • Causality: Aqueous ethanol is mandatory. It ensures both the organic substrate (nitrobenzene) and the inorganic proton donor (NH₄Cl) remain partially dissolved, facilitating efficient biphasic electron transfer.

  • Initiation: Cool the mixture to 10–15°C using an ice-salt bath. Begin the dropwise addition of aqueous ammonium chloride[3].

    • Causality: NH₄Cl acts as a mild proton donor and buffer. Without a buffer, the localized pH would rise dramatically, promoting the bimolecular condensation of intermediates into unwanted azoxybenzene or azobenzene[4].

  • Thermal Control: Maintain the internal temperature strictly below 20°C during the exothermic addition.

    • Validation Checkpoint: Monitor the temperature continuously. If the reaction spikes above 25°C, the thermodynamic drive will push the reduction past the hydroxylamine stage, resulting in significant aniline contamination[4].

  • Filtration: Once the exothermic reaction subsides and TLC indicates nitrobenzene consumption, immediately filter the basic zinc salts through a sintered glass funnel.

    • Validation Checkpoint: Inspect the filtrate. A light green color indicates a successful reduction to N-PHA[3]. A dark brown filtrate indicates that air oxidation to nitrosobenzene has already occurred.

Phase 2: Telescoped Oxalate Salt Formation
  • Precipitation: Cool the light green filtrate in an ice-salt bath (-5°C) to precipitate the N-PHA free base. Filter rapidly and wash with cold petroleum ether[1].

    • Causality: Immediate isolation minimizes thermal degradation. The free base deteriorates rapidly on storage[1].

  • Salt Formation: Dissolve the wet N-PHA filter cake in a minimal volume of anhydrous ethanol. Under a nitrogen atmosphere, slowly add a stoichiometric amount of anhydrous oxalic acid (dissolved in ethanol) at 0–5°C.

    • Causality: Oxalic acid locks the lone pair on the nitrogen, preventing autoxidation and forming the highly stable N-phenylhydroxylamine oxalate salt[2].

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under vacuum.

    • Validation Checkpoint: The final product should be a stark white crystalline solid. Any yellow/brown tint indicates trapped nitrosobenzene or 4-aminophenol.

Troubleshooting Guide: Yield Optimization

Troubleshooting Issue Low Yield of N-PHA Oxalate Temp Was Temp > 20°C? Issue->Temp OverRed Over-reduction to Aniline Temp->OverRed Yes Air Prolonged Air Exposure? Temp->Air No Oxid Oxidation to Nitrosobenzene Air->Oxid Yes Acid High local acidity during salt formation? Air->Acid No Bamberger Bamberger Rearrangement (4-Aminophenol) Acid->Bamberger Yes

Diagnostic logic tree for identifying the root cause of low yields in N-PHA oxalate synthesis.

Q: My final oxalate salt is heavily contaminated with aniline. How do I prevent this? A: Aniline is the thermodynamic sink of nitrobenzene reduction. This over-reduction occurs if the zinc dust is too reactive or if the temperature exceeds 20°C[4]. To fix this, strictly control the NH₄Cl addition rate and ensure robust ice-bath cooling. For advanced pharmaceutical applications, consider modern catalytic transfer hydrogenation using oxophilic metal alloys (e.g., Pt₃Co/AC). This catalyst disrupts the linear scaling relations of N–O bond cleavage, yielding N-PHA with >95% selectivity without over-reduction to aniline[5].

Q: During salt formation, the solution turned dark and yielded 4-aminophenol instead of the N-PHA oxalate. Why? A: You have triggered the Bamberger rearrangement. N-Phenylhydroxylamine is highly sensitive to strong acids, which protonate the hydroxyl oxygen, leading to water elimination and subsequent nucleophilic attack by water at the para-position[1]. While oxalic acid is relatively weak, adding it too rapidly can cause localized high acidity and exothermic heating. Ensure the oxalic acid is added slowly at 0–5°C with vigorous stirring.

Q: The isolated free base deteriorated into a black tar before I could form the oxalate salt. How can I stabilize it? A: N-PHA free base is notorious for its thermal instability and propensity for autoxidation[1]. Do not attempt to dry or store the free base. The protocol is designed as a telescoped process: immediately dissolve the wet, cold N-PHA filter cake in ethanol and proceed directly to oxalate salt formation.

Quantitative Data: Yield Comparison

To aid in process scale-up and optimization, the following table summarizes the expected yields and impurity profiles of various reduction modalities.

Reduction SystemOperating TempPrimary ByproductsTypical YieldMechanistic NoteReference
Zn / NH₄Cl (Classic) 10–20°CAniline, Nitrosobenzene72–75%Standard biphasic electron transfer.[3]
Zn / CO₂-H₂O (Green) 25°CTrace Aniline88–92%Eliminates chloride waste; CO₂ acts as a mild acidifier.[6]
Pt₃Co/AC + H₂ 25°CNone (High Selectivity)>95%Disrupts linear scaling relations; prevents N-O over-cleavage.[5]
Zn / NH₄Cl (Poor Control) >40°CAniline (Major)<40%Thermal runaway pushes reaction to thermodynamic sink.[4]

Frequently Asked Questions (FAQs)

Q: Can I substitute hydrochloric acid (HCl) for ammonium chloride in the reduction step? A: Absolutely not. Using a strong acid like HCl with zinc will drive the reduction completely to aniline and immediately trigger the Bamberger rearrangement of any transient N-PHA into 4-aminophenol[7].

Q: What is the shelf life of N-Phenylhydroxylamine oxalate? A: Unlike the free base, which degrades within hours at room temperature, the oxalate salt (CAS 84447-15-4) is highly stable. It can be stored for months without degradation when kept in a desiccator at 4°C under an inert atmosphere (argon or nitrogen)[2].

Q: Is there an environmentally friendly alternative to the Zn/NH₄Cl method? A: Yes. Recent advancements have demonstrated that replacing NH₄Cl with a pressurized CO₂-H₂O system acts as a green, mild proton source. This method fully removes the need for chloride salts and boosts the N-PHA yield to approximately 88-92%[6].

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Troubleshooting

Technical Support Center: N-Phenylhydroxylamine Oxalate Storage, Stability, and Troubleshooting Guide

Welcome to the Technical Support Center for handling N-Phenylhydroxylamine (PHA) oxalate . As a critical intermediate in drug development and complex organic synthesis, this reagent is notorious for its environmental sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-Phenylhydroxylamine (PHA) oxalate . As a critical intermediate in drug development and complex organic synthesis, this reagent is notorious for its environmental sensitivity. This guide is designed for research scientists and provides field-proven, mechanistically grounded solutions to ensure the integrity of your chemical inventory.

Part 1: Core Storage Guidelines & Causality

Q: What are the optimal long-term storage conditions for N-Phenylhydroxylamine oxalate? A: To arrest degradation, N-Phenylhydroxylamine oxalate must be stored at -20°C under an inert atmosphere (argon or nitrogen) and protected from light[1]. The primary container should be opaque, tightly sealed, and housed within a secondary desiccator.

The Causality: The free base of N-phenylhydroxylamine is highly unstable and deteriorates rapidly upon storage due to autoxidation and thermal stress[1][2]. Formulating it as an oxalate salt protonates the amine group, significantly reducing its nucleophilicity and slowing down oxidative pathways. However, the oxalate counter-ion renders the bulk powder hygroscopic. If ambient moisture infiltrates the container, it facilitates localized dissociation back into the vulnerable free base, triggering a cascade of degradation.

Quantitative Stability Profile

The following table summarizes the expected shelf life of N-Phenylhydroxylamine oxalate across various storage conditions:

Storage ConditionAtmosphereLight ExposureEst. Shelf LifePrimary Degradation Mechanism
25°C (Room Temp) Ambient AirAmbient Light< 2 WeeksRapid autoxidation, thermal breakdown
2–8°C (Fridge) Ambient AirDark1–3 MonthsSlow oxidation, moisture-driven hydrolysis
-20°C (Freezer) Inert (Ar)Dark12–24 MonthsMinimal (Baseline stability)
-80°C (Freezer) Inert (Ar)Dark> 24 MonthsNone observed

Part 2: Troubleshooting Degradation

Q: My stored batch has turned from white to a dark brown or greenish color. What chemical process occurred, and is the batch salvageable? A: Discoloration is the primary macroscopic indicator of oxidative or thermal degradation. When exposed to oxygen or light, N-phenylhydroxylamine oxidizes to nitrosobenzene , which exhibits a distinct green/brown color[3]. Furthermore, exposure to heat or acidic moisture can trigger the Bamberger rearrangement , converting the hydroxylamine into 4-aminophenol[3].

Degradation PHA N-Phenylhydroxylamine Oxalate (White) Nitroso Nitrosobenzene (Green/Brown) PHA->Nitroso O2 / Light (Autoxidation) Aminophenol 4-Aminophenol (Degradation) PHA->Aminophenol Heat / Acid (Bamberger)

Chemical degradation pathways of N-Phenylhydroxylamine under oxidative and thermal stress.

Part 3: Analytical Verification & Recovery Workflows

Q: How do I quantitatively verify the purity of my stored batch before a critical synthesis? A: Visual inspection is only a qualitative pre-screen. To ensure a self-validating system, Proton NMR (1H NMR) is the gold standard for quantifying trace degradation prior to use[4].

Protocol 1: 1H NMR Purity Verification
  • Step 1: Sample Preparation: Dissolve 5–10 mg of the N-Phenylhydroxylamine oxalate in 0.5 mL of DMSO- d6​ . (Causality: The oxalate salt has poor solubility in standard non-polar NMR solvents like CDCl3; DMSO- d6​ ensures complete dissolution without altering the salt complex).

  • Step 2: Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher) at 25°C.

  • Step 3: Spectral Analysis:

    • Confirm the presence of the intact PHA aromatic protons, which typically appear as multiplets around δ 7.02–7.30 ppm[4].

    • Identify Nitrosobenzene: Look for a distinct downfield shift. The ortho protons of nitrosobenzene are heavily deshielded by the N=O group and appear around δ 7.9 ppm.

    • Identify 4-Aminophenol: Look for characteristic aromatic doublets at ~6.5 ppm and ~6.6 ppm.

  • Step 4: Quantification: Integrate the nitrosobenzene ortho-protons against the bulk PHA aromatic signals to determine the exact molar percentage of oxidative degradation.

Q: Can I recover slightly degraded N-Phenylhydroxylamine oxalate? A: Yes, provided the degradation is mild (typically <10% by NMR). You can exploit the differential solubility between the highly polar oxalate salt and the non-polar degradation products.

Workflow Start Visual Inspection Decision Color Check? Start->Decision NMR 1H NMR Validation Decision->NMR White/Off-white Degraded Brown/Dark Powder Decision->Degraded Discolored Wash Solvent Wash / Recrystallize Degraded->Wash Mild (<10%) Discard Discard Batch Degraded->Discard Severe (>10%) Wash->NMR

Decision matrix and workflow for verifying and rescuing stored N-Phenylhydroxylamine oxalate.

Protocol 2: Solvent Wash & Rescue Trituration
  • Step 1: Suspension: In a fume hood, suspend the discolored N-Phenylhydroxylamine oxalate in ice-cold petroleum ether or diethyl ether (use 10 mL of solvent per gram of compound)[2].

  • Step 2: Agitation: Triturate the suspension gently for 5–10 minutes. (Causality: Nitrosobenzene and unprotonated free-base impurities are highly soluble in non-polar ethereal solvents, whereas the ionic oxalate salt remains completely insoluble).

  • Step 3: Filtration: Vacuum filter the suspension rapidly through a medium-porosity sintered glass funnel.

  • Step 4: Washing: Wash the filter cake with an additional 2 volumes of ice-cold petroleum ether until the filtrate runs clear[2].

  • Step 5: Drying & Validation: Dry the purified white solid under high vacuum (0.1 Torr) at room temperature for 2 hours to remove residual solvent. Re-run Protocol 1 to confirm that purity has been restored to >95%.

References[3] N-Phenylhydroxylamine - Wikipedia.

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Optimization

Technical Support Center: Purification and Recrystallization of N-Phenylhydroxylamine Oxalate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-Phenylhydroxylamine oxalate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-Phenylhydroxylamine oxalate. Because hydroxylamines are notoriously labile, this document bypasses generic advice to focus on the mechanistic causality behind degradation and provides self-validating experimental protocols to ensure high-purity yields.

Section 1: Fundamental Properties & Stability (FAQ)

Q1: Why does free N-Phenylhydroxylamine degrade so rapidly, and how does the oxalate salt solve this? A: Free N-phenylhydroxylamine is highly susceptible to auto-oxidation in the presence of ambient oxygen. The causality behind this degradation is the homolytic cleavage of the N-H or O-H bonds, rapidly converting the compound into azoxybenzene and nitrosobenzene[1]. This degradation physically manifests as a distinct yellow or brown discoloration[2].

By reacting the free base with oxalic acid to form N-phenylhydroxylamine oxalate (a 1:1 salt), the lone pair on the nitrogen atom becomes protonated. This drastically reduces the electron density available for oxidative side reactions, stabilizing the compound for long-term storage and handling[3].

Quantitative Data: Physicochemical Properties

Parameter Description / Value
Chemical Name N-Phenylhydroxylamine oxalate
CAS Number 84447-15-4[3]
Molecular Formula C8H9NO5 (C6H7NO · C2H2O4)[3]
Molecular Weight 199.16 g/mol [3]
Appearance White to off-white crystalline solid

| Structural Utility | Stable precursor; resists auto-oxidation compared to free base |

Section 2: Synthesis and Salt Formation Workflow

Q2: What is the most reliable method to generate the crude oxalate salt prior to recrystallization? A: To obtain a high-purity oxalate salt, you must first synthesize the free base with minimal over-reduction (which yields aniline) or under-reduction (leaving unreacted nitrobenzene). The standard, field-proven protocol utilizes zinc dust and ammonium chloride[2].

Step-by-Step Methodology: Synthesis & Salt Formation
  • Reduction: Suspend nitrobenzene in a 50% aqueous ethanol solution containing ammonium chloride. Maintain the temperature strictly between 14–16°C using an ice bath[2].

    • Causality: Temperatures above 20°C promote over-reduction to aniline, whereas temperatures below 10°C stall the reaction kinetics.

  • Filtration: Filter the reaction mixture while cold to remove the precipitated zinc oxide (ZnO) and unreacted zinc[2].

  • Crystallization of Free Base: Cool the filtrate in an ice-salt bath to precipitate the free N-phenylhydroxylamine. Filter and wash with ice-cold water[2].

    • Self-Validation Check: The crystals must be pale yellow to white. If they are deep orange, significant azoxybenzene has formed, validating that either temperature control failed or excessive air exposure occurred.

  • Salt Formation: Immediately dissolve the freshly prepared free base in anhydrous diethyl ether or absolute ethanol. Slowly add a stoichiometric equivalent of anhydrous oxalic acid dissolved in the same solvent.

  • Isolation: The N-phenylhydroxylamine oxalate will precipitate immediately as a crude solid. Filter under a nitrogen blanket to prevent concurrent oxidation.

G N1 Nitrobenzene + Zn/NH4Cl (14-16°C) N2 Filtration Remove ZnO N1->N2 N3 Crude N-Phenylhydroxylamine (Free Base) N2->N3 N4 Oxalic Acid Addition (in Ethanol/Ether) N3->N4 N5 Crude N-Phenylhydroxylamine Oxalate N4->N5 N6 Recrystallization (Degassed Solvents) N5->N6

Workflow for the synthesis and isolation of N-Phenylhydroxylamine oxalate.

Section 3: Recrystallization & Purification Troubleshooting

Q3: What is the optimal recrystallization protocol for N-Phenylhydroxylamine oxalate? A: The oxalate salt requires a solvent system that balances high solubility at elevated temperatures with poor solubility at low temperatures, without inducing solvolysis. A binary mixture of absolute ethanol and a non-polar anti-solvent (like hexane) is optimal[1].

Step-by-Step Methodology: Recrystallization
  • Solvent Preparation: Degas absolute ethanol and hexane by sparging with nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidation of the hydroxylamine core during the heating phase.

  • Dissolution: Suspend the crude N-phenylhydroxylamine oxalate in a minimum volume of the degassed absolute ethanol. Heat gently to 60°C under a nitrogen atmosphere until just dissolved.

    • Warning: Do not exceed 65°C; thermal degradation of the hydroxylamine functional group will occur.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed, fine-porosity fritted funnel.

  • Anti-Solvent Addition: Slowly add the degassed hexane dropwise to the hot filtrate until the solution becomes faintly cloudy (reaching the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding impurities like azoxybenzene which remain dissolved in the mother liquor.

  • Harvesting: Vacuum filter the crystals, wash with ice-cold hexane, and dry under high vacuum (0.1 Torr) at room temperature for 1–2 hours[1].

Q4: My recrystallized product is discolored (yellow/brown). How do I fix this? A: Discoloration is the primary indicator of oxidation. If your final product is brown, your self-validating system has failed at either the solvent degassing stage or the drying stage. You must re-purify the batch using strictly anaerobic techniques.

G Issue Discolored Product (Yellow/Brown) Cause1 Dissolved Oxygen in Solvent Issue->Cause1 Cause2 Thermal Degradation (T > 65°C) Issue->Cause2 Action1 Sparge Solvents with N2 for 15 mins Cause1->Action1 Action2 Strict Temperature Control During Dissolution Cause2->Action2 Result Pure White Crystalline Oxalate Salt Action1->Result Action2->Result

Troubleshooting pathway for resolving discoloration in N-Phenylhydroxylamine oxalate.

Section 4: Analytical Validation

Q5: How do I verify the purity of the recrystallized oxalate salt? A: A robust self-validating protocol requires orthogonal analytical checks:

  • Visual Inspection: The powder must be stark white. Any off-white or yellow tint is an immediate failure of the purity check.

  • Melting Point: Pure N-phenylhydroxylamine oxalate should exhibit a sharp melting point. Depression or broadening of the melting range indicates residual solvent or azoxybenzene impurities.

  • NMR Spectroscopy: In DMSO-d6, the presence of the oxalate counterion can be confirmed by the integration ratio between the aromatic protons of the phenyl ring and the acidic protons. The absence of signals around δ 7.8–8.2 ppm (characteristic of the oxidized azoxybenzene/nitrosobenzene byproducts) confirms the absence of oxidative degradation[1].

References

  • [3] Title: N-Phenylhydroxylamine oxalate | C8H9NO5 | CID 3069230 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • [1] Title: Equilibrium Acidities and Homolytic Bond Dissociation Energies of N−H and/or O−H Bonds in N-Phenylhydroxylamine and Its Derivatives Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Handling moisture sensitivity in N-Phenylhydroxylamine oxalate powder

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. To ensure your synthetic workflows are robust and reproducible, this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. To ensure your synthetic workflows are robust and reproducible, this guide dissects the fundamental causality behind the moisture sensitivity of N-Phenylhydroxylamine oxalate, providing you with self-validating protocols and diagnostic troubleshooting steps.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why is N-Phenylhydroxylamine oxalate so sensitive to atmospheric moisture? A1: To understand the sensitivity, we must look at the compound's structural thermodynamics. N-Phenylhydroxylamine (PHA) in its free base form is a highly reactive intermediate that is intrinsically prone to oxidation and disproportionation. To artificially extend its shelf-life, it is synthesized as an oxalate salt. The oxalic acid protonates the hydroxylamine group, creating an acidic microenvironment that thermodynamically stabilizes the molecule against spontaneous degradation.

However, the oxalate salt is highly 1[1]. When exposed to atmospheric moisture, the absorbed water acts as a localized solvent. This facilitates the dissociation of the salt into free oxalic acid and unprotonated N-phenylhydroxylamine. In this less acidic, unprotonated state, the free PHA rapidly destabilizes[2].

Q2: What exactly happens to the molecule once it degrades? A2: Once moisture forces the dissociation of the oxalate salt, the free N-phenylhydroxylamine undergoes a rapid3[3]. This pathway yields two primary byproducts: Nitrosobenzene (NOB) and Aniline (AN). Furthermore, the highly electrophilic nitrosobenzene can undergo a condensation reaction with any remaining unreacted PHA to form Azoxybenzene (AOB)[3].

Pathway Salt N-Phenylhydroxylamine Oxalate (Protonated, Stable) FreeBase Unprotonated N-Phenylhydroxylamine (Highly Reactive) Salt->FreeBase Dissociation / Deprotonation H2O Atmospheric Moisture (H₂O Ingress) H2O->FreeBase Facilitates Disprop Disproportionation FreeBase->Disprop AOB Azoxybenzene (AOB) FreeBase->AOB + NOB NOB Nitrosobenzene (NOB) Disprop->NOB AN Aniline (AN) Disprop->AN NOB->AOB Condensation

Figure 1: Moisture-induced degradation mechanism of N-Phenylhydroxylamine Oxalate.

Part 2: Troubleshooting & Quality Control

Q3: How can I implement a self-validating check to ensure my reagent is still viable before starting an experiment? A3: A self-validating protocol relies on immediate, observable feedback. Because the degradation products of PHA have distinct chromophores, visual inspection is your first line of defense. Pure N-phenylhydroxylamine oxalate is a 1[1]. If your powder exhibits a green or blue tint, it indicates the presence of nitrosobenzene monomers. A yellow or brown discoloration confirms advanced degradation into azoxybenzene and complex oxidation products.

For analytical validation, run a quick ¹H NMR in anhydrous DMSO-d₆. The appearance of new aromatic multiplets (corresponding to aniline) or a shift in the hydroxylamine N-H/O-H protons serves as definitive proof of compromised integrity.

Table 1: Physicochemical Properties & Quality Control Metrics
ParameterSpecification / ThresholdCausality / Rationale
Storage Temperature 2–8 °CMinimizes the thermal kinetic energy required for spontaneous degradation.
Handling Atmosphere Inert (Argon/N₂), < 5 ppm H₂OPrevents moisture-induced dissociation of the oxalate salt[2].
Appearance (Pristine) Creamy white crystalline powderIndicates fully protonated, intact N-phenylhydroxylamine oxalate[1].
Appearance (Degraded) Yellow, green, or brown tintVisual marker of nitrosobenzene (greenish) or azoxybenzene (yellow/brown) formation[3].
Solubility Profile Soluble in ethanol/waterHygroscopic nature drives atmospheric water absorption; requires anhydrous solvents for reactions[4].

Part 3: Standard Operating Procedures (SOP)

Q4: What is the rigorous protocol for handling and weighing this material to guarantee zero moisture ingress? A4: To maintain scientific integrity, you must treat the handling of this powder as a closed, self-validating system. Follow this strict step-by-step methodology:

Workflow S1 1. Cold Storage (2-8 °C) S2 2. Thermal Acclimation S1->S2 S3 3. Glovebox Transfer (<5 ppm H₂O) S2->S3 S4 4. Anhydrous Solubilization S3->S4

Figure 2: Self-validating SOP for handling hygroscopic powders.

Step-by-Step Handling Methodology:

  • Thermal Acclimation (Critical Step): Remove the sealed secondary container from the 2–8 °C refrigerator. Do not open it. Allow it to acclimate to room temperature for a minimum of 2 hours.

    • Causality & Validation: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the powder. Validation check: The exterior of the container must be completely dry and at ambient temperature to the touch before proceeding.

  • Inert Transfer: Transfer the sealed, room-temperature container into an inert atmosphere glovebox (Argon or N₂) with moisture levels continuously monitored and maintained below 5 ppm.

  • Visual Quality Control & Weighing: Open the container inside the glovebox.

    • Validation check: Observe the powder. If it is creamy white, proceed. If discolored, abort the procedure and quarantine the batch. Weigh the required mass using an analytical balance and static-free spatulas to prevent dispersion.

  • Anhydrous Solubilization: Dissolve the weighed powder in rigorously dried, anhydrous solvents (e.g., stored over activated 3Å molecular sieves) immediately before introducing it to your reaction cascade.

  • Resealing: Tightly cap the primary container, seal the threading with PTFE tape or Parafilm, and place it back inside a desiccated secondary container before removing it from the glovebox and returning it to cold storage.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.3

  • Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO₂–H₂O System. ACS Publications. 2

  • CAS 304-88-1: N-Benzoyl-N-phenylhydroxylamine. CymitQuimica. 4

  • Cupferron Physical and Chemical Properties. Grokipedia. 1

  • Safety Data Sheet - N-phenylhydroxylamine ammonium salt. Cater Chemicals.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of N-Phenylhydroxylamine Oxalate using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction N-Phenylhydroxylamine is a pivotal intermediate in organic synthesis and plays a significant role in the development of various pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylhydroxylamine is a pivotal intermediate in organic synthesis and plays a significant role in the development of various pharmaceutical compounds.[1] Due to its inherent instability, it is often converted to a more stable salt form, such as the oxalate salt, for easier handling, storage, and analysis.[2] The purity and structural integrity of N-Phenylhydroxylamine oxalate are of paramount importance to ensure the quality and safety of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical framework for the validation of N-Phenylhydroxylamine oxalate using both 1H and 13C NMR spectroscopy. We will delve into the experimental design, data interpretation, and comparison with potential impurities and alternative forms, thereby establishing a robust, self-validating protocol.

The Rationale Behind the Oxalate Salt and the Choice of NMR Solvent

N-Phenylhydroxylamine is known to be unstable, particularly when exposed to heat or strong acids, and can undergo rearrangement and oxidation.[1] The formation of the oxalate salt enhances its stability, making it a more reliable standard for analytical purposes.

The choice of deuterated dimethyl sulfoxide (DMSO-d6) as the NMR solvent is a critical experimental decision. DMSO-d6 is a polar aprotic solvent with a unique ability to slow down the rate of proton exchange for labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups. This is achieved through the formation of strong hydrogen bonds between the sulfoxide group of DMSO and the labile protons of the analyte. This "trapping" effect allows for the direct observation of these protons in the 1H NMR spectrum, which would otherwise be broadened or absent in protic solvents like D₂O or CD₃OD.

Experimental Protocols

A meticulous experimental setup is fundamental to acquiring high-quality, reproducible NMR data.

Materials and Instrumentation
  • Analyte: N-Phenylhydroxylamine oxalate

  • Reference Compounds: N-Phenylhydroxylamine, Oxalic acid dihydrate, Aniline, Nitrobenzene, Nitrosobenzene

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of N-Phenylhydroxylamine oxalate into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d6 containing TMS.

  • Securely cap the NMR tube and vortex or sonicate until the sample is completely dissolved.

  • Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.

1H NMR Acquisition Parameters
ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse ProgramStandard 1D pulse sequence (e.g., zg30)
Number of Scans16 or 32 (adjust for desired signal-to-noise)
Relaxation Delay (d1)5 seconds (to ensure full relaxation of all protons)
Acquisition Time (aq)≥ 3 seconds
Spectral Width (sw)16 ppm (centered around 6 ppm)
Temperature298 K
13C NMR Acquisition Parameters
ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
Pulse ProgramStandard 1D pulse sequence with proton decoupling (e.g., zgpg30)
Number of Scans1024 or higher (adjust for desired signal-to-noise)
Relaxation Delay (d1)2 seconds
Acquisition Time (aq)≥ 1.5 seconds
Spectral Width (sw)240 ppm (centered around 120 ppm)
Temperature298 K

Data Analysis and Spectral Interpretation

Predicted 1H and 13C NMR Spectra of N-Phenylhydroxylamine Oxalate

The formation of the oxalate salt involves the protonation of the nitrogen atom of N-Phenylhydroxylamine. This protonation will have a significant effect on the chemical shifts of the adjacent protons and carbons. Based on the known spectra of N-Phenylhydroxylamine, aniline, and the influence of protonation on aromatic amines, we can predict the following spectral features for N-Phenylhydroxylamine oxalate in DMSO-d6.

1H NMR:

  • Aromatic Protons: The protons on the phenyl ring are expected to be deshielded compared to the free base due to the electron-withdrawing effect of the protonated nitrogen. We anticipate a complex multiplet pattern between 7.0 and 8.0 ppm.

  • N-H and O-H Protons: Due to the use of DMSO-d6, we expect to observe distinct, potentially broad signals for the N-H and O-H protons. The protonated N-H signal is likely to appear significantly downfield, potentially in the range of 8-10 ppm. The O-H proton signal is also expected to be in a similar downfield region.

  • Oxalate Proton: Depending on the stoichiometry and the exchange rate, the acidic proton of the oxalate may be observed as a very broad signal or may be in exchange with the N-H and O-H protons.

13C NMR:

  • Aromatic Carbons: The aromatic carbons will also be affected by the protonation of the nitrogen. The ipso-carbon (the carbon attached to the nitrogen) is expected to be shifted downfield. The other aromatic carbons will also experience shifts, with the ortho and para carbons being the most affected.

  • Oxalate Carbonyl: The carbonyl carbon of the oxalate anion is expected to resonate in the downfield region of the spectrum, typically around 160-170 ppm.

Comparison with Alternatives and Impurities

A critical aspect of validation is the ability to distinguish the target compound from potential impurities and related substances. The primary synthesis of N-Phenylhydroxylamine involves the reduction of nitrobenzene, and common impurities can include unreacted starting material, over-reduction products (aniline), and oxidation products (nitrosobenzene).[1]

The following table provides a comparison of the expected 1H and 13C NMR chemical shifts for N-Phenylhydroxylamine oxalate and its potential impurities in DMSO-d6.

CompoundKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
N-Phenylhydroxylamine Oxalate (Predicted) ~7.0-8.0 (m, Ar-H), ~8-10 (br s, N-H, O-H)~115-150 (Ar-C), ~160-170 (C=O)
Aniline ~6.5-7.1 (m, Ar-H), ~5.0 (br s, NH₂)[3]~114-148 (Ar-C)[3]
Nitrobenzene ~7.6-8.3 (m, Ar-H)[4]~123-148 (Ar-C)[4]
Nitrosobenzene ~7.5-8.0 (m, Ar-H)[5]~120-150 (Ar-C)
Oxalic Acid ~13.0 (br s, COOH)~165 (C=O)

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.

Self-Validating System and Authoritative Grounding

The protocol described herein is designed to be a self-validating system. The combination of 1H and 13C NMR provides orthogonal data that must be consistent with the proposed structure. The use of an internal standard (TMS) ensures the accuracy of chemical shift referencing.

The validation of analytical procedures using NMR is supported by international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, which is applicable to NMR spectroscopy.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of N-Phenylhydroxylamine oxalate using NMR spectroscopy.

Sources

Comparative

N-Phenylhydroxylamine Oxalate vs. Alternative Arylhydroxylamine Salts: A Comprehensive Stability and Reactivity Guide

N-Phenylhydroxylamine (N-PHA) is a highly versatile electrophilic and nucleophilic intermediate, critical in the synthesis of complex heterocycles, agrochemicals, and metal-chelating agents (such as Cupferron). However,...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Phenylhydroxylamine (N-PHA) is a highly versatile electrophilic and nucleophilic intermediate, critical in the synthesis of complex heterocycles, agrochemicals, and metal-chelating agents (such as Cupferron). However, its utility is historically bottlenecked by its thermodynamic fragility. Free base N-PHA is notoriously unstable, rapidly degrading under ambient conditions.

To bypass these limitations, researchers rely on stabilized salt forms. This guide provides an objective, data-driven comparison of N-Phenylhydroxylamine Oxalate against its common alternative, N-Phenylhydroxylamine Hydrochloride , detailing their structural stability, degradation mechanisms, and optimal experimental workflows.

The Thermodynamic Fragility of Free Base N-PHA

The free base form of N-phenylhydroxylamine is highly reactive. Its instability is driven by two primary degradation pathways, which dictate why salt stabilization is mandatory:

  • Auto-Oxidation: In the presence of ambient oxygen and at physiological or alkaline pH (6.8–7.4), N-PHA undergoes rapid auto-oxidation to form nitrosobenzene. Excess N-PHA can then condense with nitrosobenzene to form azoxybenzene ()[1].

  • The Bamberger Rearrangement: In strongly acidic aqueous media, the hydroxyl oxygen is protonated and eliminated as water, generating a highly reactive phenylnitrenium ion. This intermediate is subsequently attacked by water at the para-position, yielding 4-aminophenol ()[1].

Because the free base cannot be stored long-term, it must be generated in situ from a stable salt precursor.

The Chemistry of Stabilization: Oxalate vs. Hydrochloride

The choice of counterion fundamentally alters the shelf-life, handling, and reaction compatibility of the arylhydroxylamine.

N-Phenylhydroxylamine Oxalate (C₈H₉NO₅)

Oxalic acid, a dicarboxylic acid, forms a robust 1:1 salt with N-PHA. The two carboxyl groups participate in extensive intermolecular hydrogen bonding with the hydroxylamine moiety, creating a tightly packed, highly crystalline lattice ()[2]. This rigid structure shields the reactive sites from atmospheric oxygen and minimizes interstitial space, rendering the salt virtually non-hygroscopic. It is widely preferred for advanced applications, such as the synthesis of polysubstituted indoles via N-oxyenamines ()[3].

N-Phenylhydroxylamine Hydrochloride (C₆H₈ClNO)

While commercially ubiquitous, the hydrochloride salt presents significant handling challenges. The chloride ion acts as a localized point charge that readily coordinates with ambient moisture. This high hygroscopicity draws water into the solid, creating localized acidic microenvironments that catalyze complex degradation pathways. Even in solid form, N-PHA HCl can degrade over time, darkening as nitrosobenzene and other byproducts accumulate ()[4].

Comparative Physicochemical Data

The following table summarizes the operational differences between the primary forms of N-phenylhydroxylamine.

PropertyN-Phenylhydroxylamine OxalateN-Phenylhydroxylamine HydrochlorideN-Phenylhydroxylamine (Free Base)
Formula C₈H₉NO₅ (C₆H₇NO·C₂H₂O₄)C₆H₈ClNO (C₆H₇NO·HCl)C₆H₇NO
Physical State Crystalline powderCrystalline solidNeedle-like crystals
Hygroscopicity Very LowHighModerate
Shelf-Life (25°C) > 12 months (sealed)< 3 months (prone to clumping)Days (rapidly darkens)
Primary Degradation Highly resistant to ambient airAcid-catalyzed & moisture-drivenAuto-oxidation to nitrosobenzene
Synthetic Utility Excellent (controlled release)Good (requires strictly dry conditions)Poor (must be generated in situ)

Mechanistic Degradation Pathways

The logical relationship between the stabilized salts, the reactive free base, and their environmental degradation products is visualized below.

G Oxalate N-PHA Oxalate (Stable Lattice) FreeBase N-PHA Free Base (Highly Reactive) Oxalate->FreeBase Mild Base (Controlled) HCl N-PHA HCl (Hygroscopic) HCl->FreeBase Base (Moisture sensitive) Nitroso Nitrosobenzene (Auto-oxidation) FreeBase->Nitroso O2, pH 6.8-7.4 Aminophenol 4-Aminophenol (Bamberger Rearrangement) FreeBase->Aminophenol Strong Acid (H+) Azoxy Azoxybenzene (Condensation) Nitroso->Azoxy Excess Free Base

Fig 1: Degradation pathways of N-PHA free base vs. stabilization via oxalate and HCl salts.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating mechanisms and explicitly define the causality behind the procedural steps.

Protocol 1: Controlled In Situ Liberation for N-Oxyenamine Synthesis

Objective: Generate N-PHA free base from the oxalate salt for O-addition to alkynes (indole synthesis) without triggering auto-oxidation ()[5].

  • Causality: Oxalic acid must be neutralized to liberate the nucleophilic amine. However, strong aqueous bases (like NaOH) accelerate oxygen-dependent degradation. Therefore, a mild, non-nucleophilic organic base (DABCO) is used in an anhydrous solvent at low temperatures to suppress thermodynamic condensation side-reactions.

Step-by-Step Methodology:

  • Suspend 1.0 mmol of N-Phenylhydroxylamine oxalate in 10 mL of anhydrous CH₂Cl₂ under a strict N₂ atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1.1 mmol of DABCO (1,4-diazabicyclo[2.2.2]octane) dropwise. Stir for 15 minutes to fully liberate the free base.

  • Add 1.0 mmol of the target terminal alkyne (e.g., methyl propiolate) dropwise.

  • Warm the reaction to room temperature and stir for 1 hour.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the alkyne and the absence of a distinct yellow spot (nitrosobenzene) validate that the N-PHA was successfully trapped by the alkyne. If nitrosobenzene exceeds trace amounts, the inert atmosphere was compromised, invalidating the run.

Protocol 2: Comparative Stability Assay (HPLC-UV)

Objective: Quantify the degradation kinetics of N-PHA Oxalate vs. N-PHA HCl in physiological buffers.

  • Causality: To accurately measure degradation over time, the auto-oxidation process must be instantly halted at specific time points. Quenching the aliquot into an acidic organic solvent (TFA in Acetonitrile) protonates the hydroxylamine, immediately arresting the pH-dependent oxidation pathway and stabilizing the analyte for the duration of the HPLC run.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of N-PHA Oxalate and N-PHA HCl in pH 7.4 phosphate-buffered saline (PBS).

  • Incubate the solutions at 25 °C in open vials to allow continuous ambient oxygen exposure.

  • Extract 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Immediately quench each aliquot into 900 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Inject 10 µL onto a C18 Reverse-Phase HPLC column. Elute with a gradient of Water/MeCN (both containing 0.1% TFA) and monitor at 254 nm.

  • Self-Validation Check: Calculate the mass balance for every time point. The sum of the molar concentrations of N-PHA (parent), nitrosobenzene (primary degradant), and azoxybenzene (secondary degradant) must equal the initial 10 mM concentration (±5%). A mass balance falling below 95% indicates the formation of undetected insoluble polymeric species, automatically flagging that specific time-point as invalid.

References

  • Title : N-Phenylhydroxylamine oxalate | C8H9NO5 | CID 3069230 Source : PubChem - NIH URL : [Link]

  • Title : A General and Scalable Synthesis of Polysubstituted Indoles Source : PMC - NIH URL :[Link]

  • Title : Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source : PMC - NIH URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Phenylhydroxylamine oxalate

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for N-Phenylhydroxylamine Oxalate As researchers and drug development professionals, handling highly reactive intermediates requires moving b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for N-Phenylhydroxylamine Oxalate

As researchers and drug development professionals, handling highly reactive intermediates requires moving beyond basic compliance and understanding the fundamental causality behind our safety protocols. N-Phenylhydroxylamine oxalate is a potent, N-hydroxylated aromatic amine. Because it bypasses the initial metabolic activation required by its parent compound (aniline), it poses an immediate and severe systemic risk upon exposure[1].

This guide provides a causality-driven, self-validating operational framework for handling N-Phenylhydroxylamine oxalate, ensuring that every layer of your Personal Protective Equipment (PPE) and every step of your workflow is grounded in mechanistic science.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To effectively protect against N-Phenylhydroxylamine oxalate, we must understand its primary mechanism of toxicity: severe methemoglobinemia and splenotoxicity [2].

When absorbed systemically—whether through dermal penetration, inhalation of aerosolized dust, or ingestion—the compound enters erythrocytes. Here, it undergoes a rapid co-oxidation reaction with oxyhemoglobin (HbO2)[3]. This reaction oxidizes the iron in hemoglobin from its functional ferrous state (Fe2+) to the non-functional ferric state (Fe3+), creating methemoglobin (Met-Hb) and neutralizing the blood's oxygen-carrying capacity.

Crucially, this is not a 1:1 stoichiometric depletion. The reaction yields nitrosobenzene, which is subsequently reduced back to N-phenylhydroxylamine by the erythrocyte's own NADPH reductase[3]. This creates a vicious, catalytic redox cycle where a single molecule of the chemical can generate multiple equivalents of methemoglobin, leading to rapid cellular anoxia.

Pathway HONH N-Phenylhydroxylamine NO_Ph Nitrosobenzene HONH->NO_Ph Co-oxidation MetHb Methemoglobin (Fe3+) HONH->MetHb Induces HbO2 Oxyhemoglobin HbO2->MetHb Oxidation NO_Ph->HONH Redox Cycling Enzyme NADPH Reductase Enzyme->NO_Ph Catalyzes reduction

Biochemical redox cycling of N-Phenylhydroxylamine inducing methemoglobinemia.

Quantitative Hazard Data & Risk Assessment

Establishing a self-validating safety protocol requires quantifying the physicochemical risks. The table below summarizes the critical data points that dictate our handling strategy[2].

Property / HazardValue / ClassificationMechanistic Implication
Molecular Weight 109.13 g/mol (Base)Low MW and lipophilicity facilitate rapid dermal and mucosal penetration.
Physical State Solid / Powder (mp: 80-84 °C)High risk of dangerous aerosolization during mechanical transfer or weighing.
Storage Temp −20 °CThermal instability; degrades at room temperature, potentially releasing toxic vapors.
GHS Classification Acute Tox. 3 (Oral)Highly toxic; requires strict containment and isolation from ambient lab environments.
Target Organs Blood, Spleen, HeartInduces methemoglobinemia, splenomegaly, and subendocardial necrosis.

The PPE Matrix: Causality-Driven Protection

Standard laboratory PPE is insufficient for this compound. The following matrix details the required equipment and the scientific rationale for each choice[4].

  • Hand Protection (Double Gloving):

    • Protocol: Inner layer: Standard Nitrile (4 mil). Outer layer: Extended-cuff Nitrile or Neoprene (8+ mil).

    • Causality: Aromatic amines rapidly permeate thin latex or low-density nitrile. Double gloving creates a fail-safe. If the outer layer is compromised by micro-tears or solvent degradation during dissolution, the inner layer maintains the barrier, allowing time for safe doffing.

  • Respiratory Protection:

    • Protocol: P2 (EN 143) or N95 particulate respirator, used in conjunction with a certified chemical fume hood.

    • Causality: The oxalate salt is a fine powder. Aerosolized particulates inhaled during weighing lead to rapid alveolar absorption, bypassing first-pass metabolism and directly initiating the erythrocyte redox cycle.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1 tight-fitting chemical splash goggles.

    • Causality: Prevents mucosal absorption of airborne dust and protects against splashes during solvent dissolution. Standard safety glasses with side shields leave gaps vulnerable to airborne particulates.

  • Body Protection:

    • Protocol: Disposable, impermeable Tyvek® sleeves worn over a flame-resistant lab coat.

    • Causality: Prevents the accumulation of invisible, highly toxic dust on reusable cotton lab coats, which could otherwise lead to chronic dermal exposure and contamination of non-lab areas.

Operational Workflow: Step-by-Step Handling Protocol

Trust in a laboratory protocol comes from its reproducibility and built-in fail-safes. This workflow is a self-validating system designed to contain N-Phenylhydroxylamine oxalate at every operational node.

Workflow Start 1. Hood Verification (>100 fpm) Gloves 2. Don Double Nitrile & Tyvek Sleeves Start->Gloves Resp 3. Don P2/N95 Respirator & Splash Goggles Gloves->Resp Handle 4. Closed-System Weighing & Transfer Resp->Handle Decon 5. Surface Decontamination (10% Bleach) Handle->Decon Doff 6. Doff Outer Gloves & Segregate Waste Decon->Doff

Sequential PPE donning, handling, and doffing workflow for toxic amines.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Clear the hood of all unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

  • Lay down a disposable, static-dissipative weighing mat.

Step 2: Closed-System Weighing

  • Pre-weigh a sealed, empty vial (tare) on the analytical balance.

  • Move the tared vial into the fume hood. Open the N-Phenylhydroxylamine oxalate container.

  • Use an anti-static micro-spatula to transfer the solid into the tared vial.

  • Self-Validating Step: Cap the vial tightly before removing it from the fume hood to weigh it. By capping the vial inside the hood, you validate that the exterior of the vial remains free of particulates, ensuring the ambient laboratory environment cannot be contaminated during transit to the balance.

Step 3: Dissolution

  • Return the capped vial to the fume hood.

  • Inject the required solvent (e.g., DMSO or ethanol) directly through a septum if possible, or open carefully within the deepest part of the hood (at least 6 inches from the sash).

Emergency Response: Methemoglobinemia Protocol

Standard chemical exposure first aid (water flushing) is necessary but insufficient for systemic poisoning by this agent[4].

  • Dermal Exposure: Immediately doff contaminated clothing. Flush skin with copious amounts of water for 15 minutes. Do not use organic solvents to wash the skin, as this drastically accelerates dermal absorption.

  • Systemic Symptoms: Monitor the exposed individual for cyanosis (blue discoloration of lips, nail beds, and mucous membranes), headache, fatigue, and tachycardia[1].

  • Medical Intervention: Emergency responders must be explicitly informed of exposure to a "methemoglobin-inducing aromatic amine." The clinical antidote for severe methemoglobinemia (>30% Met-Hb) is Methylene Blue (typically 1-2 mg/kg administered intravenously). Methylene blue acts as an artificial electron donor, utilizing the NADPH pathway to reduce Fe3+ back to functional Fe2+.

Disposal and Decontamination Plan

N-Phenylhydroxylamine oxalate cannot be disposed of in standard solid waste due to its extreme environmental toxicity and potential for redox reactivity.

  • Surface Decontamination: Wipe down the fume hood workspace, spatulas, and balance with a 10% sodium hypochlorite (bleach) solution, followed by a water wipe.

    • Causality: Aromatic amines are highly susceptible to oxidative degradation. By applying hypochlorite, the amine undergoes rapid oxidation and ring cleavage, permanently neutralizing its biological reactivity. This chemical causality ensures the physical wipe-down is backed by molecular destruction.

  • Waste Segregation:

    • Solid waste (contaminated outer gloves, weighing mats, empty reagent vials) must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Amines" container.

    • Liquid waste containing dissolved N-Phenylhydroxylamine should be kept slightly acidic (if compatible with other waste) to keep the amine protonated, which significantly reduces its volatility and reactivity. Store in a compatible, secondary containment system.

References

  • Chemical Research in Toxicology. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." ACS Publications.[Link]

  • PubMed. "Phenylhydroxylamine: role in aniline-associated splenic oxidative stress and induction of subendocardial necrosis." National Institutes of Health. [Link]

  • NCBI. "Aniline Acute Exposure Guideline Levels." National Institutes of Health.[Link]

Sources

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